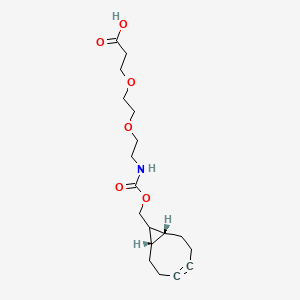

endo-BCN-PEG2-acid

Descripción general

Descripción

endo-BCN-PEG2-acid: is a polyethylene glycol (PEG) linker containing a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. This compound is widely used in bioconjugation and click chemistry due to its ability to react with azide-tagged biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Mecanismo De Acción

Target of Action

The primary targets of endo-BCN-PEG2-acid are azide-tagged biomolecules . The compound contains a BCN group that can react with these azide-tagged biomolecules .

Mode of Action

This compound interacts with its targets through a process known as strain-promoted alkyne-azide cycloaddition (SPAAC) . This reaction involves the BCN group in the compound reacting with azide-tagged biomolecules . Additionally, the compound contains a terminal carboxylic acid that can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups and the selective degradation of target proteins via the ubiquitin-proteasome system .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include the presence of azide-tagged biomolecules and primary amine groups, as well as the presence of activators such as EDC or HATU . The compound’s solubility in aqueous media could also be influenced by the pH and temperature of the environment.

Análisis Bioquímico

Biochemical Properties

endo-BCN-PEG2-acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The BCN group in this compound can react with azide-tagged biomolecules . This interaction forms the basis of its role in the synthesis of PROTACs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with azide-tagged biomolecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.

Metabolic Pathways

Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in protein degradation pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-acid typically involves the following steps:

Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from commercially available cyclooctyne derivatives.

PEGylation: The BCN group is then conjugated to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Introduction of Carboxylic Acid: The terminal carboxylic acid is introduced by reacting the PEGylated BCN with succinic anhydride in the presence of a base such as triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .

Análisis De Reacciones Químicas

Types of Reactions:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group in endo-BCN-PEG2-acid reacts with azide-tagged biomolecules to form stable triazole linkages without the need for a copper catalyst.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds

Common Reagents and Conditions:

SPAAC Reaction: Azide-tagged biomolecules, aqueous or organic solvents, room temperature.

Amide Bond Formation: Primary amines, EDC or HATU, organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM), room temperature to mild heating.

Major Products:

Triazole Linkages: Formed through SPAAC reactions.

Amide Bonds: Formed through reactions with primary amines

Aplicaciones Científicas De Investigación

Bioconjugation

endo-BCN-PEG2-acid is extensively used for linking biomolecules such as proteins, peptides, and nucleic acids. The ability to form stable covalent bonds through SPAAC reactions enables researchers to create complex biomolecular constructs essential for various studies .

Drug Delivery Systems

The compound enhances the solubility and stability of therapeutic agents, improving their bioavailability. Its PEG component aids in increasing the hydrophilicity of drug formulations, facilitating better distribution within biological systems .

Protein Labeling

In imaging and tracking studies, this compound allows for the labeling of proteins with fluorescent dyes or other tags. This capability is vital for studying protein interactions and dynamics within cells .

Diagnostic Imaging

The compound is utilized in developing imaging probes for diagnostic applications, enabling more precise visualization of biological processes in real-time .

Cancer Therapy

Research indicates that PROTACs utilizing this compound have demonstrated significant efficacy in reducing levels of specific oncoproteins in vitro, leading to reduced tumor growth in preclinical models . For instance, studies have shown that conjugating this compound with therapeutic agents enhances their ability to target and degrade oncogenic proteins effectively.

Targeted Drug Delivery

In studies focused on drug delivery systems, this compound has been shown to improve the pharmacokinetic profiles of various drugs by enhancing their solubility and stability. This property has been particularly beneficial in formulating drugs intended for intravenous administration .

Comparación Con Compuestos Similares

endo-BCN-PEG4-acid: Similar to endo-BCN-PEG2-acid but with a longer PEG chain, providing increased solubility and flexibility.

Propargyl-PEG9-amine: Contains a propargyl group instead of a BCN group, requiring a copper catalyst for click chemistry reactions.

Uniqueness:

Copper-Free Click Chemistry: The BCN group in this compound allows for copper-free click chemistry, making it suitable for biological applications where copper can be toxic.

Versatility: The presence of both a BCN group and a terminal carboxylic acid provides multiple functionalization options for bioconjugation and material science applications

Actividad Biológica

endo-BCN-PEG2-acid is a compound utilized primarily in the field of biochemistry and pharmacology as a versatile linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other therapeutic agents. This compound facilitates the selective degradation of target proteins by harnessing the ubiquitin-proteasome system, thereby offering significant potential in targeted cancer therapies and other applications.

- Molecular Formula : CHNO

- Molecular Weight : 324.415 g/mol

- LogP : 2.235

- PSA (Polar Surface Area) : 82.81 Ų

This compound is characterized by its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC), a reaction that is pivotal for click chemistry applications. This feature allows for the efficient conjugation of biomolecules, enabling the synthesis of complex drug conjugates and PROTACs that can target specific proteins for degradation .

Biological Activity

The biological activity of this compound can be categorized based on its applications in various therapeutic areas:

1. Cancer Therapy

The compound is instrumental in developing PROTACs that target oncogenic proteins, facilitating their degradation and potentially leading to reduced tumor growth. Research indicates that PROTACs utilizing this compound have shown efficacy in preclinical models, particularly against solid tumors .

2. Immunomodulation

Studies have demonstrated that this compound can enhance immune responses by modifying peptides that activate macrophages, specifically CD206 high M2-like tumor-associated macrophages (TAMs). The conjugation of this compound with immunomodulatory peptides has been shown to reprogram these macrophages towards a pro-inflammatory phenotype, thereby improving anti-tumor immunity .

3. Drug Delivery Systems

As a linker in antibody-drug conjugates (ADCs), this compound plays a crucial role in delivering cytotoxic agents selectively to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .

Case Studies and Research Findings

Propiedades

IUPAC Name |

3-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c20-17(21)7-9-23-11-12-24-10-8-19-18(22)25-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13H2,(H,19,22)(H,20,21)/t14-,15+,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUAMLUNAMJRHF-XYPWUTKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)O)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.